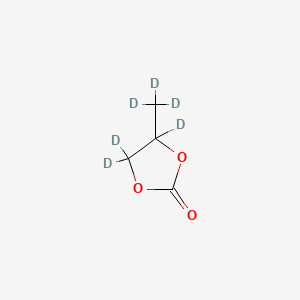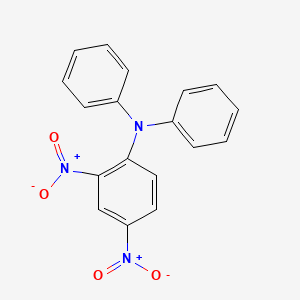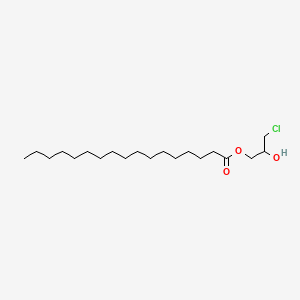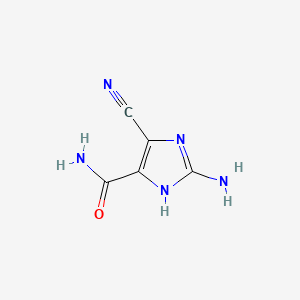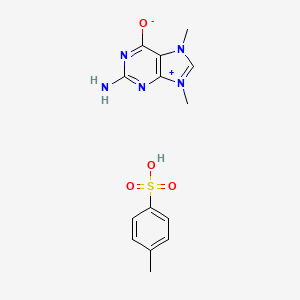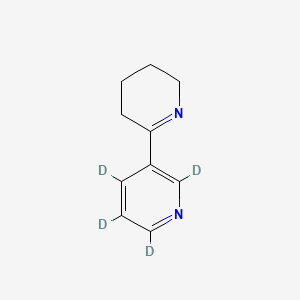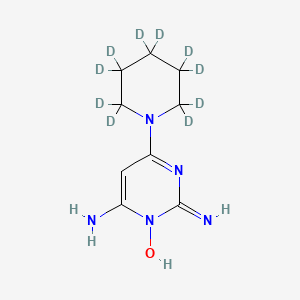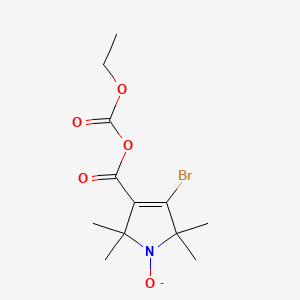![molecular formula C16H26N2O7 B562056 Diethyl acetamido[(2-ethyl-5-methyl-3-oxo-1,2-oxazolidin-4-yl)methyl]propanedioate CAS No. 127020-33-1](/img/structure/B562056.png)
Diethyl acetamido[(2-ethyl-5-methyl-3-oxo-1,2-oxazolidin-4-yl)methyl]propanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Diethyl acetamido[(2-ethyl-5-methyl-3-oxo-1,2-oxazolidin-4-yl)methyl]propanedioate” is a chemical compound with the molecular formula C16H26N2O7 . Unfortunately, there is not much specific information available about this compound.
Molecular Structure Analysis
The molecular structure of this compound involves an oxazolidinone ring, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom . The compound also contains an acetamido group and a malonate ester group .Aplicaciones Científicas De Investigación
Synthesis and Chemical Analysis
- Synthesis Techniques : A study focused on synthesizing N-((2-oxo-3-substituted-oxazolidin-5-yl)methyl)acetamide, a compound related to Diethyl acetamido[(2-ethyl-5-methyl-3-oxo-1,2-oxazolidin-4-yl)methyl]propanedioate, through new methods. The process involved amination and cyclization of epichloeohydrin and the reaction of N-substituted ethyl carbamate with glycidylacetamide (Yang Chao, 2008).
Antibacterial and Antimicrobial Applications
- Antibacterial Properties : Oxazolidinones, including this compound analogs, have shown significant antibacterial activities against various bacterial strains, including methicillin-resistant Staphylococcus aureus and Enterococcus faecium (Zurenko et al., 1996).
Analytical Techniques
- LC/MS/MS Analysis : A liquid chromatography-tandem mass spectrometric method was developed for the determination of a new oxazolidinone antibiotic DA-7867, closely related to this compound, in human plasma (H. Ji et al., 2004).
Chemical Modifications for Safety and Efficacy
- Chemical Modification to Enhance Safety : Research on oxazolidinones, including compounds similar to this compound, has focused on improving safety profiles and antibacterial spectrum. Modifications like substituting 1,2,3-triazole for conventional acetamide functionality in oxazolidinones reduced activity against monoamine oxidase A, improving safety (Reck et al., 2005).
Enzymatic Applications
- Enzymatic Desymmetrization : Enzymatic desymmetrization of 2-tert-butoxycarbonylamino-2-methyl-1,3-propanediol was used to prepare chiral building blocks for the synthesis of α-substituted alanine derivatives, showcasing the potential for creating enantiomerically pure compounds related to this compound (Tsuji et al., 2005).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for Diethyl acetamido[(2-ethyl-5-methyl-3-oxo-1,2-oxazolidin-4-yl)methyl]propanedioate involves the reaction of diethyl acetamidomalonate with 2-ethyl-5-methyl-3-oxo-1,2-oxazolidine-4-carbaldehyde, followed by a decarboxylation step.", "Starting Materials": [ "Diethyl acetamidomalonate", "2-ethyl-5-methyl-3-oxo-1,2-oxazolidine-4-carbaldehyde" ], "Reaction": [ "Step 1: Diethyl acetamidomalonate and 2-ethyl-5-methyl-3-oxo-1,2-oxazolidine-4-carbaldehyde are reacted in the presence of a base catalyst such as sodium ethoxide or potassium tert-butoxide.", "Step 2: The resulting intermediate is treated with a decarboxylation reagent such as sodium hydroxide or potassium hydroxide to remove the carboxylic acid group and form the final product, Diethyl acetamido[(2-ethyl-5-methyl-3-oxo-1,2-oxazolidin-4-yl)methyl]propanedioate." ] } | |
Número CAS |
127020-33-1 |
Fórmula molecular |
C16H26N2O7 |
Peso molecular |
358.39 g/mol |
Nombre IUPAC |
diethyl 2-acetamido-2-[(2-ethyl-5-methyl-3-oxo-1,2-oxazolidin-4-yl)methyl]propanedioate |
InChI |
InChI=1S/C16H26N2O7/c1-6-18-13(20)12(10(4)25-18)9-16(17-11(5)19,14(21)23-7-2)15(22)24-8-3/h10,12H,6-9H2,1-5H3,(H,17,19) |
Clave InChI |
PXWVUVOKSNIQAN-UHFFFAOYSA-N |
SMILES |
CCN1C(=O)C(C(O1)C)CC(C(=O)OCC)(C(=O)OCC)NC(=O)C |
SMILES canónico |
CCN1C(=O)C(C(O1)C)CC(C(=O)OCC)(C(=O)OCC)NC(=O)C |
Sinónimos |
2-Acetylamino-2-(2-ethyl-5-methyl-3-oxo-2,3-dihydro-isoxazol-4-ylmethyl)-malonic Acid Diethyl Ester_x000B_ |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


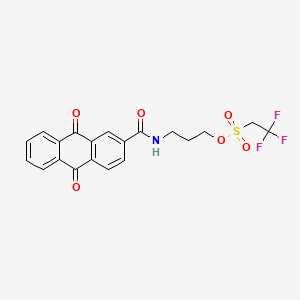
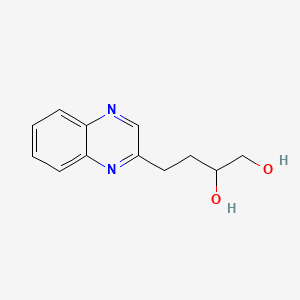

![9-[2-(Diethylphosphonomethoxy)propyl-d6] Adenine](/img/structure/B561976.png)
